4-Chlorophenyl methyl sulfone
Overview
Description
4-Chlorophenyl methyl sulfone (CPMSO2) is a sulfone analog of 4-chlorophenyl methyl sulfide. It is used as an intermediate for preparing sulfur-containing xenobiotics.
Scientific Research Applications
1. Structural Analysis
4-Chlorophenyl methyl sulfone has been analyzed using X-ray diffraction to determine its crystal and molecular structure. The study found that the closest molecules are oriented to each other by their chlorine atoms, forming an endless ribbon of paired associates (Adamovich, Mirskova, Zel’bst, & Fundamensky, 2017).
2. Material Science and Polymer Chemistry
Research has focused on synthesizing and sulfonating poly(phenylene ether ether sulfone)s containing methylated hydroquinone residues using 4-chlorophenyl sulfone. This study highlights the impact of steric hindrance on reactions and records the glass transition temperatures of the resulting polymers (Al-Omran & Rose, 1996).
3. Organic Synthesis
4-Chlorophenyl sulfone has been identified as a versatile synthon in organic chemistry, particularly in base-mediated α-derivatization and cobalt-catalyzed allylic substitution. It enables highly regioselective access to branched allylic substitution products (Kojima et al., 2020).
4. Environmental Analysis
A method has been developed using this compound for the determination of chlorinated hydrocarbon contaminants and their metabolites in biological tissues, highlighting its role in environmental monitoring (Letcher, Norstrom, & Bergman, 1995).
5. Study of Molecular Systems
Bis(4-chlorophenyl) sulfone, a molecular compound, has been studied for its structural and dynamical features, revealing insights into Van der Waals forces and dipolar moment interactions in molecular systems (Ollivier et al., 1996).
6. Neutron Scattering Studies
Elastic neutron scattering has been used to study the incommensurate phase of bis(4-chlorophenyl)sulfone, providing insights into its structural aspects and modulation wave evolution (Etrillard et al., 1993).
7. Electronic Transport in Polymers
Investigations into the electronic transport mechanism in thin films of poly(azomethine sulfone)s, prepared by reacting bis(4-chlorophenyl)sulfone with various bisphenols, have been conducted. This research aids in understanding the semiconducting properties and correlations between chemical structures and properties in polymers (Rusu et al., 2007).
Mechanism of Action
Target of Action
4-Chlorophenyl methyl sulfone (CPMSO2) is a sulfone analog of 4-chlorophenyl methyl sulfide . It is primarily used as an intermediate for preparing sulfur-containing xenobiotics
Mode of Action
It is known that cpmso2 can be used in the preparation of 4-(methylsulfonyl)aniline by reacting with ammonia . This suggests that CPMSO2 may interact with ammonia or similar compounds in its mode of action.
Biochemical Pathways
It is used as a standard during the quantification of 4-chlorophenyl methyl sulphide by hplc in rat liver microsomes , indicating its potential involvement in metabolic pathways related to sulfur-containing compounds.
Pharmacokinetics
Its molecular weight (19065 g/mol ) and boiling point (330.2±34.0 °C at 760 mmHg ) suggest that it may have moderate bioavailability.
Result of Action
Given its use as an intermediate in the preparation of sulfur-containing xenobiotics , it may play a role in the synthesis of these compounds, potentially influencing cellular processes related to sulfur metabolism.
Action Environment
Environmental factors can influence the action, efficacy, and stability of CPMSO2. For instance, it should be stored in a dry, cool, and well-ventilated place . Moreover, it should be kept in a tightly closed container to maintain its stability .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Chlorophenyl methyl sulfone may be used in the preparation of 4-(methylsulfonyl)aniline by reacting with ammonia . It may also be used as a standard during the quantification of 4-chlorophenyl methyl sulphide by HPLC in rat liver microsomes
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. As a sulfone analog, it may share some properties with other sulfones. For instance, the methane sulfonate esters of dihydric and polyhydric alcohols are biological alkylating agents since their alkyl-oxygen bonds undergo fission and react within the intracellular milieu
Properties
IUPAC Name |
1-chloro-4-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCOQDVJBWVNNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023974 | |
Record name | 4-Chlorophenyl methyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98-57-7 | |
Record name | 1-Chloro-4-(methylsulfonyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Chlorophenyl methyl sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorophenyl methyl sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74456 | |
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Record name | Benzene, 1-chloro-4-(methylsulfonyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Chlorophenyl methyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-4-(methylsulphonyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.439 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-CHLOROPHENYL METHYL SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSP7WNI0XX | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-chlorophenyl methyl sulfone important in pharmaceutical synthesis?
A1: this compound serves as a crucial building block in the synthesis of Etoricoxib [, ]. Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) known for its selective inhibition of cyclooxygenase-2 (COX-2). This selectivity makes it a valuable treatment option for pain and inflammation, particularly in conditions like osteoarthritis and rheumatoid arthritis, while minimizing gastrointestinal side effects often associated with non-selective NSAIDs.
Q2: How is this compound incorporated into the synthesis of Etoricoxib?
A2: The provided research [] outlines an efficient synthesis route where this compound participates in a palladium-catalyzed α-arylation reaction with acetylpicoline. This reaction yields a key intermediate, a ketone molecule [], which is further transformed into Etoricoxib through subsequent synthetic steps. This palladium-catalyzed approach offers a significant advantage in terms of yield and efficiency compared to other methods.
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